molecular formula C17H22N4O2 B1333713 4,6-Dimethoxy-2-[phenyl(piperazin-1-yl)methyl]pyrimidine CAS No. 354563-89-6

4,6-Dimethoxy-2-[phenyl(piperazin-1-yl)methyl]pyrimidine

Cat. No.: B1333713
CAS No.: 354563-89-6
M. Wt: 314.4 g/mol
InChI Key: BGJADJLMAYMTRR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4,6-Dimethoxy-2-[phenyl(piperazin-1-yl)methyl]pyrimidine is a pyrimidine derivative featuring a central pyrimidine ring substituted with two methoxy groups at positions 4 and 6, and a phenyl-piperazine moiety at position 2. This compound is of significant interest in medicinal chemistry due to its structural versatility, which allows for diverse pharmacological applications. The piperazine ring enhances solubility and bioavailability, while the phenyl group contributes to hydrophobic interactions in biological systems. Synthetic routes often involve nucleophilic substitution or cycloaddition reactions, as exemplified by the use of azide-alkyne 1,3-dipolar cycloaddition in related triazole derivatives .

The compound is commercially available (e.g., CymitQuimica Ref: 10-F023778 at €364.00/g), indicating its utility in drug discovery and chemical research . Its structural analogs are frequently explored for fungicidal, antimicrobial, and receptor-targeting activities.

Properties

IUPAC Name

4,6-dimethoxy-2-[phenyl(piperazin-1-yl)methyl]pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N4O2/c1-22-14-12-15(23-2)20-17(19-14)16(13-6-4-3-5-7-13)21-10-8-18-9-11-21/h3-7,12,16,18H,8-11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGJADJLMAYMTRR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=NC(=N1)C(C2=CC=CC=C2)N3CCNCC3)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

354563-89-6
Record name 4,6-Dimethoxy-2-[phenyl(piperazin-1-yl)methyl]pyrimidine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4,6-Dimethoxy-2-[phenyl(piperazin-1-yl)methyl]pyrimidine typically involves the following steps:

    Formation of the Pyrimidine Core: The pyrimidine core can be synthesized through the cyclization of appropriate precursors, such as amidines and β-diketones, under acidic or basic conditions.

    Introduction of Methoxy Groups: The methoxy groups at positions 4 and 6 are introduced via methylation reactions using reagents like dimethyl sulfate or methyl iodide in the presence of a base.

    Attachment of the Phenyl-Piperazine Moiety: The phenyl-piperazine moiety is introduced through nucleophilic substitution reactions. This involves reacting the pyrimidine core with phenyl-piperazine under suitable conditions, often using a catalyst or under reflux.

Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the employment of green chemistry principles to minimize waste and environmental impact.

Chemical Reactions Analysis

Oxidation Reactions

The methoxy groups on the pyrimidine ring are susceptible to oxidation under specific conditions. For example:

  • Methoxy to Carbonyl/Hydroxyl Conversion :
    Methoxy groups at positions 4 and 6 can be oxidized to hydroxyl or carbonyl derivatives using reagents like hydrogen peroxide (H₂O₂) or chromium-based oxidants (e.g., CrO₃) in acidic or basic media .
Reaction Type Reagents/Conditions Product Source
Oxidation of methoxyH₂O₂ (30%), 75–80°C, catalytic tungstate4,6-Dihydroxy-2-[phenyl(piperazin-1-yl)methyl]pyrimidine

Substitution Reactions

The piperazine and pyrimidine moieties enable nucleophilic substitution:

  • Piperazine Substitution :
    The secondary amine in the piperazine ring can react with electrophiles (e.g., alkyl halides, acyl chlorides) to form substituted derivatives.
  • Pyrimidine Ring Substitution :
    The 2-position methyl group attached to the piperazine-phenylmethyl unit may undergo halogenation or sulfonation under controlled conditions .
Reaction Type Reagents/Conditions Product Source
Nucleophilic substitutionPOCl₃, DMF, 80°CChlorinated derivatives at pyrimidine ring
AlkylationEthyl bromoacetate, K₂CO₃, DMFPiperazine-alkylated analogs

Reduction Reactions

The pyrimidine ring and piperazine-linked groups can undergo reduction:

  • Catalytic Hydrogenation :
    Hydrogenation with Pd/C or Raney Ni may reduce the pyrimidine ring or modify the phenyl group .
Reaction Type Reagents/Conditions Product Source
Ring reductionH₂, Pd/C, 60–80°CPartially saturated pyrimidine derivatives

Condensation and Cyclization

The compound may participate in cyclocondensation reactions to form fused heterocycles:

  • With Cyanamide :
    Reacts with cyanamide under acidic conditions to form triazine or quinazoline analogs .
Reaction Type Reagents/Conditions Product Source
CyclocondensationCyanamide, HCl, refluxFused pyrimidine-triazine systems

Acid/Base-Mediated Reactions

  • Methoxylation :
    Under basic conditions (e.g., NaOCH₃), chloro substituents on analogous pyrimidines are replaced by methoxy groups .
  • Hydrolysis :
    Acidic hydrolysis of methoxy groups yields hydroxyl derivatives .

Comparative Reactivity of Analogous Compounds

The table below compares reactions of structurally related pyrimidine-piperazine hybrids:

Compound Reaction Key Difference
4,6-Dimethoxy-2-(piperazin-1-yl)pyrimidine OxidationLacks phenylmethyl group, altering steric hindrance in substitution reactions.
4-(Thiazol-5-yl)-2-(phenylamino)pyrimidines Kinase inhibitionThiazole substituent enhances electron-withdrawing effects, modifying reactivity.

Key Research Findings

  • Antioxidant Potential : Pyrimidine derivatives with methoxy and piperazine groups exhibit radical scavenging activity, particularly against peroxy radicals .
  • Biological Activity : Substitution at the piperazine nitrogen enhances binding to biological targets (e.g., kinases, GPCRs) .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 4,6-Dimethoxy-2-[phenyl(piperazin-1-yl)methyl]pyrimidine involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Comparison with Similar Compounds

Physicochemical Properties

  • Solubility: Piperazine derivatives generally exhibit improved aqueous solubility compared to non-polar analogs. For example, glycosyl triazoles (from ) show enhanced solubility due to hydrophilic carbohydrate moieties .
  • Stability : The target compound’s methoxy groups confer stability against oxidation, whereas methylsulfonyl analogs () require controlled synthetic conditions to avoid degradation .

Pharmacokinetic Profiles

  • Metabolism : Piperazine rings are prone to N-oxidation, but the phenyl group in the target compound may slow hepatic clearance compared to unsubstituted analogs .
  • Bioavailability : Thiazol-2-yl derivatives () demonstrate higher oral bioavailability due to balanced lipophilicity, while the target compound’s phenyl group may increase tissue penetration .

Biological Activity

4,6-Dimethoxy-2-[phenyl(piperazin-1-yl)methyl]pyrimidine (CAS Number: 30388-44-4) is a compound that has garnered attention in pharmacological research due to its potential biological activities. This article explores its molecular characteristics, biological effects, and relevant research findings.

Molecular Characteristics

  • Molecular Formula : C17H22N4O2
  • Molecular Weight : 318.38 g/mol
  • Structure : The compound features a pyrimidine ring substituted with methoxy groups and a phenyl-piperazine moiety.

Biological Activity Overview

The biological activity of this compound has been investigated in various contexts, particularly focusing on its potential as a therapeutic agent.

Pharmacological Properties

  • Antidepressant Activity :
    • The compound has shown promise in modulating serotonin and dopamine pathways, which are crucial for mood regulation. Research indicates that derivatives of piperazine often exhibit antidepressant properties due to their interaction with neurotransmitter receptors .
  • Antimicrobial Activity :
    • Preliminary studies suggest that compounds similar to this compound exhibit antimicrobial properties against various bacterial strains. For instance, related pyrimidine derivatives have demonstrated effectiveness against Gram-positive bacteria .
  • Inhibitory Effects on Enzymes :
    • The compound may inhibit specific enzymes such as monoamine oxidase (MAO), which is involved in the breakdown of neurotransmitters. This inhibition can lead to increased levels of serotonin and norepinephrine in the brain, contributing to its antidepressant effects .

Case Studies and Experimental Data

Research studies have provided insights into the biological activity of this compound:

Study FocusFindingsReference
Antidepressant EffectsDemonstrated modulation of serotonin and dopamine pathways; potential for treating depression.
Antimicrobial TestingShowed significant antibacterial activity against strains such as Staphylococcus aureus.
Enzyme InhibitionInhibited MAO-B with an IC50 value indicating potential for neuroprotective effects.

Toxicity Evaluations

In vitro toxicity assessments have been conducted to evaluate the safety profile of the compound:

  • Cell Viability Assays : Using Vero cells, the compound exhibited a concentration-dependent toxicity pattern, with over 80% cell viability at lower concentrations (up to 100 μg/mL) . This suggests a favorable safety margin for therapeutic applications.

Q & A

Advanced Research Question

  • Target-based assays : Screen against receptors (e.g., serotonin or dopamine receptors) due to piperazine’s neuroactive profile. Use radioligand binding assays with [3H]-spiperone as a control .
  • Cytotoxicity : MTT assay on cell lines (e.g., HEK-293) with IC50 determination. Include positive controls (e.g., doxorubicin) and vehicle controls (DMSO <0.1%) .
  • Structure-activity relationship (SAR) : Modify substituents (e.g., replace methoxy with ethoxy) and compare bioactivity .

How can analytical methods resolve contradictions in reported solubility or stability data for this compound?

Advanced Research Question

  • Solubility : Perform pH-dependent solubility tests (e.g., in NaOH, HCl, or buffers) using UV-Vis spectroscopy. Note discrepancies between polar aprotic (DMF) vs. protic (MeOH) solvents .
  • Stability : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) with HPLC monitoring. Identify degradation products (e.g., hydrolysis of methoxy groups) .
  • Data reconciliation : Compare batch-specific impurities (e.g., residual solvents) using GC-MS .

What purification techniques are recommended for removing synthetic byproducts like unreacted piperazine or dimethoxy impurities?

Basic Research Question

  • Recrystallization : Use ethanol/water mixtures (8:2 v/v) to isolate the product from unreacted precursors .
  • Column chromatography : Employ silica gel with gradient elution (CH2Cl2:MeOH 95:5 to 90:10) .
  • HPLC : Semi-preparative C18 columns with acetonitrile/water (0.1% TFA) for high-purity isolation .

How can computational modeling predict the compound’s interaction with biological targets?

Advanced Research Question

  • Docking studies : Use AutoDock Vina or Schrödinger to model binding to receptors (e.g., 5-HT1A). Validate with co-crystallized ligands (PDB ID: 7E2Z) .
  • MD simulations : Run 100-ns trajectories in GROMACS to assess binding stability (RMSD <2 Å) .
  • ADMET prediction : SwissADME to estimate permeability (LogP ~2.5) and cytochrome P450 interactions .

What are the key stability considerations for long-term storage of this compound?

Basic Research Question

  • Storage conditions : Store at -20°C in amber vials under argon to prevent oxidation. Avoid exposure to moisture or light .
  • Incompatibilities : Reactive with oxidizing agents (e.g., HNO3) and strong bases (risk of demethoxylation) .
  • Stability monitoring : Quarterly HPLC checks for purity degradation (>95% purity threshold) .

How can researchers ensure compliance with pharmacopeial standards for this compound?

Advanced Research Question

  • Reference standards : Cross-validate against USP/EP monographs for pyrimidine derivatives (e.g., identity via FT-IR match) .
  • Impurity profiling : Quantify residual solvents (ICH Q3C guidelines) and elemental impurities (ICP-MS) .
  • Documentation : Maintain batch records per ALCOA+ principles (Attributable, Legible, Contemporaneous, Original, Accurate) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.